molecular formula C17H25N3O2 B2822113 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195810-62-7

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2822113
CAS No.: 2195810-62-7
M. Wt: 303.406
InChI Key: UAEQVUCJNIEJFR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a hydroxycyclobutyl group, and a piperidinylmethyl group attached to a dihydropyrimidinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Synthesis of the Hydroxycyclobutyl Group: This step may involve the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring, followed by hydroxylation.

    Piperidinylmethyl Group Attachment: The piperidinylmethyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the Dihydropyrimidinone Core: The final step involves the cyclization of an appropriate precursor, such as a urea derivative, under acidic or basic conditions to form the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a fully saturated pyrimidinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include cyclobutanones or cyclobutanal derivatives.

    Reduction: Products may include fully saturated pyrimidinones.

    Substitution: Products can vary widely depending on the nucleophile used, potentially leading to a range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one would depend on its specific interactions with biological targets. Potential mechanisms could involve:

    Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

    Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways and affecting cellular responses.

    Pathway Involvement: The compound might influence specific biochemical pathways, leading to changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one: shares similarities with other dihydropyrimidinone derivatives, which are known for their diverse biological activities.

    Cyclopropyl-containing Compounds: These compounds often exhibit unique chemical reactivity due to the strain in the cyclopropyl ring.

    Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16-4-3-15(16)19-7-5-12(6-8-19)10-20-11-18-14(9-17(20)22)13-1-2-13/h9,11-13,15-16,21H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEQVUCJNIEJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4CCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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